3,6-Difluoro-2-methylbenzoic acid
Description
Significance of Fluorine Substitution in Aromatic Systems
One of the key consequences of fluorine substitution is the alteration of the electronic properties of the aromatic ring. numberanalytics.com Fluorine's high electronegativity leads to a withdrawal of electron density from the ring, which can lower the energy of the highest occupied molecular orbital (HOMO) and raise the energy of the lowest unoccupied molecular orbital (LUMO). numberanalytics.com This modulation of the electronic landscape can influence the molecule's reactivity and its interactions with other molecules. For instance, the introduction of fluorine can affect the pKa of nearby functional groups, altering the ionization state of the molecule at physiological pH and thereby influencing its bioavailability. mdpi.com
Furthermore, the substitution of hydrogen with fluorine can enhance a molecule's metabolic stability. The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. tandfonline.com This increased stability can lead to a longer biological half-life for drug candidates. mdpi.com The introduction of fluorine can also block sites of aromatic hydroxylation, a common metabolic pathway. mdpi.com
The influence of fluorine substitution extends to the physical properties of aromatic compounds. Fluorinated aromatics often exhibit higher boiling points compared to their non-fluorinated analogs due to increased intermolecular forces. numberanalytics.com The table below summarizes some of the key effects of fluorine substitution on aromatic systems.
| Property | Effect of Fluorine Substitution |
| Lipophilicity | Generally increases lipophilicity of aromatic rings. mdpi.combenthamscience.com |
| Metabolic Stability | Enhances metabolic stability by strengthening C-F bonds and blocking metabolism sites. tandfonline.commdpi.com |
| Binding Affinity | Can increase binding affinity through various non-covalent interactions. nih.gov |
| Electronic Properties | Withdraws electron density, affecting HOMO/LUMO energies and reactivity. numberanalytics.com |
| pKa | Can lower the pKa of nearby acidic or basic groups. mdpi.com |
| Boiling Point | Tends to increase the boiling point. numberanalytics.com |
Overview of Dihalogenated Benzoic Acid Derivatives in Synthetic Chemistry
Dihalogenated benzoic acid derivatives are versatile and highly valuable building blocks in synthetic chemistry. Their utility stems from the presence of multiple reactive sites—the carboxylic acid group and two halogen atoms—which can be selectively functionalized to construct more complex molecular architectures. google.com These compounds serve as important precursors for a wide range of pharmaceuticals, agrochemicals, and advanced materials. nih.gov
The carboxylic acid moiety of dihalogenated benzoic acids can undergo a variety of standard transformations, such as esterification, amidation, and reduction to the corresponding benzyl (B1604629) alcohol or benzaldehyde. wikipedia.org These reactions allow for the introduction of diverse functional groups and the extension of the molecular framework.
The halogen substituents on the aromatic ring provide handles for a multitude of cross-coupling reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation. nih.gov Reactions such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron reagent, are widely employed to create biaryl structures. nih.govyoutube.com Other important cross-coupling reactions include the Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination. The differential reactivity of different halogens (e.g., iodine vs. bromine vs. chlorine) can often be exploited for sequential, site-selective cross-coupling reactions, further enhancing the synthetic utility of these building blocks.
The synthesis of dihalogenated benzoic acids themselves can be achieved through various methods. One common approach involves the oxidation of the corresponding dihalogenated toluenes. chemicalbook.com Another route is the carboxylation of a dihaloaryl Grignard or organolithium reagent. youtube.com The specific substitution pattern of the halogens on the benzoic acid ring is crucial for its subsequent applications and can be controlled through the choice of starting materials and synthetic routes. For example, 2,6-difluorobenzoic acid can be synthesized from 2,6-difluorobenzonitrile. chemicalbook.com Similarly, 3,5-difluorobenzoic acid can be prepared from 1-bromo-3,5-difluorobenzene. chemicalbook.com
The table below provides a brief overview of common reactions involving dihalogenated benzoic acid derivatives.
| Reaction Type | Reagents/Conditions | Product Type |
| Esterification | Alcohol, Acid Catalyst | Benzoate Ester wikipedia.org |
| Amidation | Amine, Coupling Agent | Benzamide wikipedia.org |
| Suzuki-Miyaura Coupling | Boronic Acid/Ester, Palladium Catalyst, Base | Biaryl Compound nih.govyoutube.com |
| Heck Reaction | Alkene, Palladium Catalyst, Base | Alkenyl-substituted Benzoic Acid |
| Sonogashira Coupling | Terminal Alkyne, Palladium and Copper Catalysts, Base | Alkynyl-substituted Benzoic Acid |
| Buchwald-Hartwig Amination | Amine, Palladium Catalyst, Base | Amino-substituted Benzoic Acid |
Research Trajectories for 3,6-Difluoro-2-methylbenzoic Acid and Related Methyl-Difluorobenzoic Acids
Research into this compound and its isomers, such as 2,6-difluoro-3-methylbenzoic acid nih.govsigmaaldrich.comuni.lu and 2,6-difluoro-4-methylbenzoic acid sigmaaldrich.com, is driven by the demand for novel building blocks in the synthesis of complex organic molecules with tailored properties. The specific substitution pattern of two fluorine atoms and a methyl group on the benzoic acid scaffold offers a unique combination of steric and electronic features that can be exploited in various fields, particularly in medicinal chemistry and materials science.
The presence of the two fluorine atoms imparts the characteristic effects discussed earlier, such as enhanced metabolic stability and altered electronic properties. The methyl group, while seemingly simple, introduces additional steric bulk and can influence the conformation of the molecule and its derivatives. This can be particularly important in the design of enzyme inhibitors or receptor ligands, where a precise three-dimensional arrangement of functional groups is often required for optimal binding.
One of the primary research trajectories for these compounds is their use as scaffolds for the synthesis of biologically active molecules. For instance, fluorinated benzoic acids are known precursors for quinolonecarboxylic acid derivatives, which exhibit antibacterial activity. google.com The specific substitution pattern of this compound could lead to novel analogs with improved efficacy or a different spectrum of activity. Furthermore, novel benzoic acid derivatives are being investigated as inhibitors for targets such as acetylcholinesterase and carbonic anhydrases, which are relevant to Alzheimer's disease. nih.gov
In materials science, fluorinated aromatic compounds are utilized in the development of advanced materials such as fluorinated metal-organic frameworks (F-MOFs). nih.gov These materials can exhibit enhanced thermal and chemical stability, as well as unique gas sorption and separation properties. nih.gov The incorporation of methyl-difluorobenzoic acid derivatives as linkers in MOFs could lead to new materials with tailored pore sizes and functionalities.
The synthesis of these specialized benzoic acids often requires multi-step sequences. For example, the synthesis of related compounds like 2,4-difluorobenzoic acid methyl ester has been documented. nih.govsigmaaldrich.comsigmaaldrich.comtcichemicals.comclearsynth.com The development of efficient and scalable synthetic routes to this compound and its isomers is an active area of research, as the availability of these compounds is crucial for their exploration in various applications.
The table below provides a summary of the key research areas and potential applications for this compound and its related isomers.
| Research Area | Potential Applications |
| Medicinal Chemistry | Synthesis of novel antibacterial agents (e.g., quinolone analogs), enzyme inhibitors, and other therapeutic agents. google.comnih.gov |
| Agrochemicals | Development of new herbicides, fungicides, and insecticides with improved properties. |
| Materials Science | Use as linkers in the construction of metal-organic frameworks (MOFs) with tailored properties for gas storage and separation. nih.gov |
| Synthetic Methodology | Development of efficient and selective synthetic routes to access these and other polysubstituted aromatic compounds. |
Structure
3D Structure
Properties
IUPAC Name |
3,6-difluoro-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYPWPUVZHMPGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801299048 | |
| Record name | 3,6-Difluoro-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459836-92-1 | |
| Record name | 3,6-Difluoro-2-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459836-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Difluoro-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Fluorinated Benzoic Acids
General Strategies for Aryl Fluorination
The synthesis of fluorinated aromatic compounds, including fluorobenzoic acids, relies on a range of techniques for introducing fluorine onto an aryl ring. These methods can be broadly categorized into direct fluorination approaches and the functionalization of pre-fluorinated precursors.
Direct Fluorination Approaches
Direct fluorination involves the substitution of a hydrogen atom or a leaving group on the aromatic ring with a fluorine atom. Historically, methods like the Balz-Schiemann reaction, which involves the thermal decomposition of diazonium fluoroborates, were standard. ekb.eg However, modern approaches offer milder conditions and broader substrate scopes.
Electrophilic fluorinating reagents are now commonly employed. For instance, Selectfluor (F-TEDA-BF4) can be used for the direct photo-fluorination of 2-aryloxy- and 2-aryl-carboxylic acids in the presence of NaOH. rsc.org Palladium-catalyzed methods have also emerged as powerful tools. One such method allows for the fluorination of arylboronic acid derivatives using Selectfluor, which is notable for its operational simplicity, being performable in an open flask. chemicalbook.com This reaction tolerates a wide variety of functional groups, including ketones, amides, and carboxylic acids. chemicalbook.com
Another significant advancement is the palladium-catalyzed conversion of aryl triflates to aryl fluorides using simple fluoride (B91410) salts like CsF. epo.org This method is effective for a broad range of substrates, including complex and highly functionalized molecules, demonstrating high functional group tolerance under mild reaction conditions. epo.org Tandem reactions have also been developed that allow for the fluorination of arenes and aryl bromides via arylboronate ester intermediates, which are then converted to aryl fluorides. researchgate.net
| Method | Reagents/Catalysts | Precursor | Key Features |
| Photo-fluorination | Selectfluor, NaOH | Aryloxy/Aryl-carboxylic acids | Utilizes a specific light source. rsc.org |
| Palladium-Catalyzed | Pd catalyst, Selectfluor | Arylboronic acid derivatives | Can be performed in an open flask; tolerates many functional groups. chemicalbook.com |
| Palladium-Catalyzed | Pd catalyst, CsF/AgF | Aryl triflates/bromides | Proceeds under mild conditions with high functional group tolerance. epo.org |
| Copper-Mediated | Cu(I)/Cu(III) | Arylboronate esters | Occurs under mild conditions with readily available reagents. researchgate.net |
Carboxylation of Fluorinated Aromatic Precursors
An alternative strategy to direct fluorination is to start with an aromatic precursor that already contains the desired fluorine atoms and then introduce the carboxylic acid group. A classic method for this transformation is the carboxylation of an organometallic intermediate.
For example, a fluorinated aryl halide, such as 2-fluoro-4-bromotoluene, can be converted into a Grignard reagent by reacting it with magnesium. This organomagnesium compound can then react with carbon dioxide (dry ice) in an acid workup to yield the corresponding fluorinated benzoic acid, in this case, 3-fluoro-4-methyl-benzoic acid. google.com This approach is versatile for preparing various isomers, provided the corresponding fluorinated aryl halide is accessible.
Decarboxylation strategies, while seemingly counterintuitive, are also integral to organofluorine chemistry, often involving the transformation of fluorine-containing carboxylic acids into other functional groups. googleapis.comsemanticscholar.org Conversely, direct carboxylation techniques are being explored, such as the potential for direct CO2 carboxylation of fluorinated aromatic compounds, analogous to methods being developed for other aromatic systems like furoic acid salts.
Targeted Synthesis of Difluorobenzoic Acid Isomers
The precise positioning of multiple fluorine atoms on a benzoic acid ring requires carefully designed synthetic routes. The synthesis of specific isomers often involves multi-step sequences tailored to the target molecule.
Synthesis of 2,4-Difluorobenzoic Acid
One patented method for the synthesis of 2,4-Difluorobenzoic acid begins with 2,4-dinitrotoluene. The process involves an initial oxidation of the methyl group to a carboxylic acid, followed by a fluorination step to replace the nitro groups with fluorine atoms.
An alternative approach involves the hydrolysis of a nitrile precursor. A general procedure for converting aromatic nitriles to carboxylic acids utilizes an ionic liquid, [bmim]HSO4, as a reusable solvent and catalyst. The nitrile is heated in the ionic liquid, and after the reaction, the mixture is poured into ice water to precipitate the carboxylic acid product in high yield (>90%). This method is presented as a green chemistry approach, with the ionic liquid being recoverable and reusable for several cycles without significant loss of activity.
| Starting Material | Key Steps | Reagents | Yield |
| 2,4-Dinitrotoluene | Oxidation, Fluorination | H2O2, MnO2, Mixed Acids | Not specified |
| Aromatic Nitrile | Hydrolysis | [bmim]HSO4, Water | >90% |
Synthesis of 2,6-Difluoro-3-nitrobenzoic Acid
The synthesis of 2,6-Difluoro-3-nitrobenzoic acid is typically achieved through the nitration of 2,6-difluorobenzoic acid. In a representative procedure, 2,6-difluorobenzoic acid is treated with potassium nitrate in concentrated sulfuric acid. The reaction is initiated at 0 °C and then allowed to proceed at room temperature for 24 hours. Following the reaction, the mixture is quenched with ice water and the product is extracted with ethyl acetate. This compound serves as an important intermediate in the synthesis of pharmaceutical agents, including B-Raf kinase inhibitors like vemurafenib.
Reaction Scheme:
Starting Material: 2,6-Difluorobenzoic acid
Reagents: Potassium nitrate (KNO₃), Concentrated sulfuric acid (H₂SO₄)
Conditions: 0 °C to room temperature, 24 hours
Workup: Quenching with ice water, extraction with ethyl acetate
Synthesis of 3,4-Difluoro-2-methylbenzoic Acid
A specific, verifiable synthetic route for 3,4-Difluoro-2-methylbenzoic acid could not be detailed based on the available search results. The synthesis of structurally related compounds often involves multi-step processes, including halogenation, directed ortho-metalation, carboxylation, and functional group interconversion, but a direct and explicit methodology for this particular isomer was not found.
Synthetic Pathways for Related Dihalogenated Benzoic Acids
The synthesis of dihalogenated benzoic acids often requires multi-step sequences, leveraging functional group interconversions and selective halogenations.
2,4-Dichloro-3,5-difluorobenzoic acid: A documented synthesis of 2,4-dichloro-3,5-difluorobenzoic acid commences with the commercially available 4-chloro-3,5-difluorobenzonitrile. The synthetic route involves a sequence of nitration, selective reduction of the nitro group, diazotization of the resulting amine, and finally, a Sandmeyer-type chlorination to introduce the second chlorine atom. researchgate.net This pathway highlights a classical approach to aromatic substitution, where the nitrile group is eventually hydrolyzed to the carboxylic acid.
4-Bromo-2,6-difluorobenzoic acid: A common and effective method for the synthesis of 4-bromo-2,6-difluorobenzoic acid starts from 1-bromo-3,5-difluorobenzene. This precursor is treated with a strong organolithium base, such as n-butyllithium, at low temperatures. This step facilitates the deprotonation of the aromatic ring, creating a highly reactive organolithium intermediate. Subsequent reaction of this intermediate with carbon dioxide (often in the form of dry ice) leads to the formation of the corresponding carboxylate salt, which upon acidic workup yields the desired 4-bromo-2,6-difluorobenzoic acid. google.com This method is advantageous due to the ready availability of the starting materials and generally good yields. google.com
| Target Compound | Starting Material | Key Reaction Steps |
|---|---|---|
| 2,4-Dichloro-3,5-difluorobenzoic acid | 4-chloro-3,5-difluorobenzonitrile | Nitration, Reduction, Diazotization, Chlorination, Hydrolysis |
| 4-Bromo-2,6-difluorobenzoic acid | 1-Bromo-3,5-difluorobenzene | Lithiation (e.g., with n-butyllithium), Carboxylation (with CO2) |
Advanced Synthetic Techniques and Catalysis
Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency and selectivity. Palladium-catalyzed reactions and the use of organolithium reagents are at the forefront of these advanced techniques.
Palladium catalysis has emerged as a powerful tool for the direct C-H functionalization of aromatic rings, including fluorination. ecust.edu.cn For the synthesis of fluorinated benzoic acids, palladium-catalyzed ortho-C(sp²)−H fluorination has been explored. ecust.edu.cn These reactions often employ a directing group, such as the carboxylic acid itself or a derivative, to guide the catalyst to a specific C-H bond. A common fluorine source for these reactions is N-fluorobenzenesulfonimide (NFSI). nih.gov The development of suitable ligands is crucial for the success of these transformations, with pyridone-based ligands showing promise in promoting the fluorination of benzoic acid. ecust.edu.cn While challenges in achieving high yields remain, this approach offers a step-economical route to ortho-fluorinated benzoic acids. ecust.edu.cn Palladium catalysts are also utilized in the synthesis of β-fluorinated carboxylic acids through the fluorination of unactivated C(sp³)–H bonds. acs.org
Organolithium reagents are highly reactive compounds that serve as potent nucleophiles and strong bases in organic synthesis. wikipedia.org Their utility in the synthesis of halogenated benzoic acids is exemplified by the preparation of 4-bromo-2,6-difluorobenzoic acid from 1-bromo-3,5-difluorobenzene, as previously mentioned. google.com The carbon-lithium bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic. wikipedia.org This allows for the deprotonation of even weakly acidic C-H bonds on aromatic rings, a process known as metalation. The resulting aryllithium species can then react with various electrophiles, with carbon dioxide being a key reagent for the synthesis of carboxylic acids. libretexts.org The choice of the organolithium reagent (e.g., n-butyllithium, sec-butyllithium, or tert-butyllithium) and reaction conditions can influence the regioselectivity of the metalation.
The formation of a carboxylic acid functional group can be achieved through the oxidation of various precursors. These methods are fundamental in organic synthesis and can be applied to the final steps of a synthetic sequence.
Common oxidative transformations for carboxylic acid synthesis include:
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or nitric acid (HNO₃). libretexts.orgbritannica.comchemistrysteps.com Aldehydes are more readily oxidized to carboxylic acids by a wider range of oxidants. britannica.comjove.com
Oxidation of Alkyl Side Chains on Aromatic Rings: Alkyl groups attached to an aromatic ring can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromic acid. britannica.comjove.com This method is particularly useful for the synthesis of aromatic carboxylic acids.
Oxidative Cleavage of Alkenes and Alkynes: Alkenes and alkynes can be cleaved oxidatively using reagents like ozone (O₃) followed by an oxidative workup, or with hot, concentrated potassium permanganate to yield carboxylic acids. chemistrysteps.comjove.commnstate.edu
| Precursor | Oxidizing Agent(s) | Product |
|---|---|---|
| Primary Alcohol (R-CH₂OH) | KMnO₄, H₂CrO₄, HNO₃ | Carboxylic Acid (R-COOH) |
| Aldehyde (R-CHO) | KMnO₄, H₂CrO₄, Ag₂O | Carboxylic Acid (R-COOH) |
| Alkylarene (Ar-R) | KMnO₄, H₂CrO₄ | Aromatic Carboxylic Acid (Ar-COOH) |
| Alkene (R-CH=CH-R') | O₃ then oxidative workup; conc. KMnO₄ | Carboxylic Acids (R-COOH + R'-COOH) |
Mechanistic Investigations of Fluorination Reactions
Understanding the mechanism of fluorination reactions is crucial for optimizing reaction conditions and developing new, more efficient fluorinating agents.
Selectfluor (F-TEDA-BF₄) is a widely used electrophilic fluorinating agent that is safer and easier to handle than elemental fluorine. nih.govresearchgate.net The mechanism of electrophilic aromatic fluorination using Selectfluor has been the subject of considerable theoretical and experimental study.
Theoretical calculations suggest that the reaction between an aromatic compound and Selectfluor proceeds through a single-electron transfer (SET) mechanism rather than a direct Sₙ2 pathway. rsc.orgresearchgate.netresearchgate.net The process is thought to involve the initial formation of a π complex between the electron-rich aromatic substrate and the Selectfluor reagent. rsc.orgresearchgate.net A key feature of this complex is a stabilizing interaction between a fluorine atom of the Selectfluor and the π-system of the aromatic ring. rsc.orgresearchgate.net Following the formation of this complex, a single electron is transferred from the aromatic compound to the Selectfluor, generating a radical cation of the aromatic substrate and a radical species derived from the fluorinating agent. rsc.orgresearchgate.net Subsequent steps then lead to the formation of the fluorinated aromatic product. The DABCO (1,4-diazabicyclo[2.2.2]octane) moiety of Selectfluor is believed to play an active role in the fluorination process. rsc.orgresearchgate.net While the SET mechanism is favored, the exact nature of all intermediates and transition states remains an active area of research. acs.org
Oxidative Activation Mechanisms of Fluorinated Aromatic Compounds
The oxidative activation of fluorinated aromatic compounds, a critical process for their functionalization or degradation, presents a considerable challenge due to the strength of the carbon-fluorine (C-F) bond. manchester.ac.uknih.gov Research into this area has revealed several mechanisms, often involving highly reactive intermediates and enzymatic or biomimetic catalytic systems. manchester.ac.uknih.govnih.gov
One prominent mechanism involves the action of metalloenzymes, such as cytochrome P450, which utilize a high-valent iron(IV)-oxo intermediate (Compound I). manchester.ac.uknih.gov In the case of fluorinated aromatic substrates, the process is believed to initiate with an electrophilic attack by this iron-oxo species on the aromatic ring. nih.govrsc.org This attack leads to the formation of a transient cationic intermediate. nih.govrsc.org The presence of fluorine atoms on the aromatic ring can destabilize this intermediate, thereby promoting re-aromatization through the cleavage of a C-F bond. nih.govrsc.org
A detailed study using a biomimetic N-bridged diiron-phthalocyanine complex demonstrated a distinct mechanism for the oxidative defluorination of perfluoroaromatics. manchester.ac.uknih.gov Density functional theory calculations revealed that the reaction proceeds through a rate-determining electrophilic C-O addition, forming a ketone product. manchester.ac.uknih.gov This is followed by a 1,2-fluoride shift. manchester.ac.uknih.gov A subsequent thermochemical analysis indicated that the weakest C-F bond is an aliphatic one within the ketone intermediate, which is then broken during the re-aromatization step to yield fluorinated phenols. manchester.ac.uknih.gov This pathway is notably different from the typical aromatic C-H hydroxylation mechanism. manchester.ac.uknih.gov
Another class of enzymes, the Rieske dioxygenases, also exhibit defluorination activity. nih.govrsc.org These non-heme iron enzymes catalyze the cis-dihydroxylation of aromatic rings. rsc.org For instance, 2-halobenzoate-1,2-dioxygenase acts on fluorinated substrates, initiating the biodegradation process by eliminating the halide and generating a catechol. nih.govrsc.org
The table below summarizes key aspects of different oxidative activation mechanisms for fluorinated aromatic compounds.
| Catalytic System | Active Species | Initial Step | Key Intermediate | Final Product (Example) |
| Cytochrome P450 | Iron(IV)-oxo (Cpd I) | Electrophilic attack on aromatic ring | Cationic intermediate | Hydroxylated/defluorinated aromatic |
| N-bridged diiron-phthalocyanine | Iron(IV)-oxo species | Electrophilic C-O addition | Ketone intermediate | Fluorinated phenol |
| Rieske Dioxygenases | Non-heme iron species | Dihydroxylation | Not explicitly stated | Catechol |
Mechanistic Studies of Direct Fluorine Extraction
Direct fluorine extraction, or C-F bond cleavage, is a thermodynamically and kinetically challenging process. Mechanistic studies have explored various strategies to overcome the high bond dissociation energy of the C-F bond, including transition-metal-mediated processes, photoredox catalysis, and enzymatic reactions. researchgate.netnih.govrsc.org
Metalloenzymes provide a biological route for C-F bond cleavage. nih.govrsc.org These enzymes often employ high-valent metal intermediates to mediate the reaction. nih.gov For example, in some non-heme iron hydroxylases, the cleavage of a C-F bond requires two additional electrons compared to a C-H bond cleavage for fluoride versus proton elimination. rsc.org Isotope labeling studies have suggested the formation of a ketone or radical intermediate with broken aromaticity during the catalytic cycle. rsc.org
Transition-metal-catalyzed reactions offer a synthetic approach to C-F bond activation. mdpi.comnih.gov These reactions can proceed through several pathways, including oxidative addition, where a low-valent metal center inserts into the C-F bond. mdpi.com For instance, palladium(0) complexes can undergo oxidative addition to the C-F bond of fluoroaromatics to form an LArPd(II)F adduct. mdpi.com Subsequent reductive elimination can then lead to the formation of new C-C or C-heteroatom bonds. mdpi.com Another pathway is β-fluoride elimination from an organometallic intermediate, which often occurs under milder conditions than oxidative addition. nih.gov
Visible light photoredox catalysis has emerged as a powerful tool for C-F bond cleavage, proceeding through radical intermediates under mild conditions. researchgate.netnih.gov In this mechanism, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with a fluorinated aromatic compound. nih.gov This can lead to the formation of a radical anion, which can then undergo fragmentation to release a fluoride ion and an aryl radical. The presence of electron-withdrawing groups on the aromatic ring can make the substrate more susceptible to reduction and subsequent C-F bond cleavage. nih.gov
The following table outlines different mechanistic approaches for direct fluorine extraction.
| Methodology | Key Principle | Initiating Species/Step | Key Intermediate | Driving Force |
| Metalloenzyme Catalysis | Enzymatic C-F bond cleavage | High-valent metal-oxo species | Ketone or radical intermediate | Lowering of activation energy by the enzyme |
| Transition-Metal Catalysis | Oxidative addition or β-elimination | Low-valent metal complex | Organometallic adduct (e.g., LArPd(II)F) | Formation of more stable products |
| Photoredox Catalysis | Single-Electron Transfer (SET) | Excited state photocatalyst | Radical anion | Light energy, redox potentials of catalyst and substrate |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For fluorinated compounds like 3,6-Difluoro-2-methylbenzoic acid, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive understanding of the molecular framework.
¹H and ¹³C NMR Applications in Structural Elucidation
¹H (proton) and ¹³C NMR spectroscopy are fundamental techniques for delineating the carbon-hydrogen framework of a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the substitution pattern of the fluorine atoms and the methyl and carboxylic acid groups on the benzene (B151609) ring.
Similarly, the ¹³C NMR spectrum provides information on each unique carbon environment within the molecule. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting patterns (C-F coupling), and their chemical shifts will be significantly influenced by the high electronegativity of the fluorine atoms. The carbonyl carbon of the carboxylic acid group will appear at a distinct downfield chemical shift. docbrown.info
Table 1: Predicted ¹H and ¹³C NMR Data for Benzoic Acid Derivatives
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity |
| Benzoic Acid | ¹H | 11.67 (COOH), 8.20 (Ar-H), 7.68 (Ar-H), 7.52 (Ar-H) | s, d, t, t |
| ¹³C | 172.60 (C=O), 133.89, 130.28, 129.39, 128.55 | ||
| 2-Methylbenzoic Acid | ¹H | (Predicted) | |
| ¹³C | (Predicted) | ||
| 4-Methylbenzoic Acid | ¹H | 12.80 (COOH), 7.84 (Ar-H), 7.29 (Ar-H), 2.36 (CH₃) | s, d, d, s |
| ¹³C | 167.80 (C=O), 143.46, 129.80, 129.55, 128.52, 21.55 (CH₃) | ||
| 3-Fluoro-4-methylbenzoic acid | ¹H | (Data available but not detailed) |
Note: The data presented is for related benzoic acid compounds and serves as a predictive guide for this compound. 's' denotes singlet, 'd' denotes doublet, and 't' denotes triplet. rsc.orgchemicalbook.com
¹⁹F NMR Spectroscopy for Fluorine Environments and Probing Applications
¹⁹F NMR spectroscopy is a highly sensitive and informative technique for studying fluorinated compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent NMR probe. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, providing valuable insights into the molecular structure and interactions.
For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the C3 and C6 positions. The chemical shifts and the coupling between these two fluorine atoms (F-F coupling), as well as couplings to nearby protons (H-F coupling), would provide definitive structural information. The chemical shifts are typically referenced to an external standard like CFCl₃. colorado.edu While specific data for the target compound is scarce, related difluorinated aromatic compounds show characteristic ¹⁹F chemical shifts. acs.org
Computational Prediction of ¹⁹F NMR Chemical Shifts
In the absence of experimental data, computational methods can be employed to predict ¹⁹F NMR chemical shifts. Density functional theory (DFT) calculations have become a powerful tool for this purpose. By modeling the molecule and its environment, it is possible to calculate the magnetic shielding tensors and, consequently, the NMR chemical shifts. These theoretical predictions, when correlated with experimental data from related structures, can provide a high degree of confidence in structural assignments.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound Detection
Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the detection and quantification of organic compounds in complex mixtures. In this technique, the compound is first separated from other components in a sample by liquid chromatography and then detected by a mass spectrometer.
For the analysis of this compound, a reversed-phase HPLC method would typically be employed, where the compound is separated based on its polarity. The mass spectrometer can be operated in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred, where the deprotonated molecule [M-H]⁻ is detected. Further fragmentation of this parent ion in the MS/MS stage provides characteristic daughter ions, which can be used for highly selective detection in a technique known as multiple reaction monitoring (MRM). vu.edu.aumdpi.com
Table 2: General LC-MS/MS Parameters for Benzoic Acid Analysis
| Parameter | Typical Condition |
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/Water with formic acid or ammonium (B1175870) acetate |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS/MS Transition | [M-H]⁻ → characteristic fragment ions |
Note: These are general conditions and would require optimization for the specific analysis of this compound. mdpi.com
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis
For the detection of trace amounts of this compound, Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) offers significant advantages over conventional HPLC-MS/MS. UHPLC utilizes columns with smaller particle sizes, leading to higher resolution, faster analysis times, and increased sensitivity. researchgate.net This enhanced sensitivity makes UHPLC-MS/MS the method of choice for trace analysis in environmental or biological samples. The principles of separation and detection remain similar to LC-MS/MS but with superior performance. ekb.egusgs.gov
Vibrational Spectroscopy
Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption of infrared radiation or the scattering of light, detailed information about functional groups, bond strengths, and molecular conformation can be obtained.
Infrared (IR) Spectroscopy for Functional Group and Conformational Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is dominated by vibrations associated with the carboxylic acid group, the aromatic ring, and the carbon-fluorine bonds.
The analysis of related fluorinated benzoic acid derivatives provides a basis for assigning the expected vibrational frequencies. The key characteristic absorption bands for this compound can be summarized as follows:
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
| O-H Stretch | 2500-3300 | A very broad and strong band characteristic of the hydrogen-bonded carboxylic acid dimer. |
| C=O Stretch | 1680-1710 | A very strong and sharp absorption corresponding to the carbonyl group of the carboxylic acid. Its exact position is sensitive to hydrogen bonding. |
| C=C Stretch | 1550-1620 | Multiple bands of medium intensity arising from the stretching vibrations of the aromatic ring. |
| C-F Stretch | 1100-1300 | Strong absorptions resulting from the stretching of the carbon-fluorine bonds. The presence of two C-F bonds may lead to multiple distinct bands. |
| O-H Bend | 900-950 | A broad band associated with the out-of-plane bending of the hydroxyl group in the carboxylic acid dimer. |
Conformational analysis, particularly the orientation of the carboxyl group relative to the fluorinated benzene ring, can also be inferred from the IR spectrum. The substitution pattern, with a methyl group at position 2 and a fluorine atom at position 6, introduces significant steric hindrance. This forces the carboxyl group to rotate out of the plane of the aromatic ring. This non-planar conformation is a key structural feature, similar to what is observed in related compounds like 2,6-difluorobenzoic acid, where the dihedral angle between the carboxyl group and the benzene ring is significant. researchgate.net
Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful method for determining the absolute configuration of enantiomers in solution without the need for crystallization.
For a molecule to be VCD-active, it must be chiral. While this compound itself is achiral, the introduction of a chiral center, for instance by creating a chiral ester or amide derivative, would yield a compound suitable for VCD analysis. The resulting VCD spectrum, which shows both positive and negative bands corresponding to the vibrational modes, serves as a unique fingerprint of a specific enantiomer. By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations for the (R) and (S) configurations, the absolute stereochemistry can be unambiguously assigned.
X-ray Crystallography and Solid-State Analysis
X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
Crystal Structure Determination and Analysis of Intermolecular Interactions
While specific crystal structure data for this compound is not available, its solid-state structure can be reliably predicted based on the well-documented structures of closely related fluorinated benzoic acids, such as 2,6-difluorobenzoic acid and 3,4-difluoro-2-hydroxybenzoic acid. researchgate.netnih.gov
The dominant intermolecular interaction in the crystal lattice of benzoic acids is the strong hydrogen bond between the carboxylic acid moieties. It is expected that molecules of this compound would form centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds. This common and highly stable interaction creates a characteristic eight-membered ring motif denoted by the graph-set descriptor R²₂(8). researchgate.netnih.gov
These primary dimer units are then expected to be interconnected by a network of weaker intermolecular interactions to build the full three-dimensional crystal lattice. Key anticipated interactions include:
C-H···F Hydrogen Bonds: The fluorine atoms are effective hydrogen bond acceptors, and they are likely to engage in weak C-H···F interactions with hydrogen atoms from the methyl group or the aromatic ring of neighboring molecules. researchgate.net
C-H···O Hydrogen Bonds: The carbonyl oxygen, already acting as a hydrogen bond acceptor in the main dimer, can also participate in weaker C-H···O interactions. nih.gov
π-π Stacking: The electron-deficient fluorinated aromatic rings can interact through π-π stacking, further stabilizing the crystal packing. nih.gov
The steric clash between the ortho-methyl group and the adjacent fluorine atom and carboxylic acid group would likely result in a non-planar molecular conformation, with the carboxylic acid group twisted out of the plane of the benzene ring. researchgate.net
| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |
| Strong Hydrogen Bond | O-H (carboxyl) | O=C (carboxyl) | Forms primary centrosymmetric R²₂(8) dimers. researchgate.netnih.gov |
| Weak Hydrogen Bond | C-H (aromatic/methyl) | F-C | Links dimers into sheets or a 3D network. researchgate.net |
| Weak Hydrogen Bond | C-H (aromatic/methyl) | O=C (carboxyl) | Provides additional stabilization to the crystal lattice. nih.gov |
| π-π Stacking | Aromatic Ring | Aromatic Ring | Contributes to the overall packing efficiency. nih.gov |
Chromatographic Separations
Chromatographic techniques are essential for the separation, identification, and quantification of this compound, particularly for assessing its purity and monitoring its synthesis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for this purpose. ekb.eg
In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is a more polar mixture, usually consisting of an aqueous buffer and an organic solvent. For the analysis of this compound, the method would be designed to separate the main compound from any starting materials, by-products, or degradation products. ekb.eg
A suitable method would be developed and validated according to International Conference on Harmonization (ICH) guidelines. ekb.eg The key parameters of a potential HPLC method are outlined below:
| Parameter | Typical Value/Condition | Purpose |
| Column | Zorbax SB-Aq or equivalent C18, 5 µm, 4.6 x 250 mm | Provides a nonpolar stationary phase for reversed-phase separation. ekb.eg |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | Acidifies the mobile phase to suppress the ionization of the carboxylic acid, ensuring a sharp peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | The organic modifier used to elute the compound from the column. ekb.eg |
| Elution Mode | Gradient | A gradient (changing ratio of Mobile Phase A and B) is often used to effectively separate impurities with a wide range of polarities. ekb.eg |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV Absorbance at ~205 nm | The aromatic ring exhibits strong UV absorbance at low wavelengths, allowing for sensitive detection. ekb.eg |
| Temperature | Ambient or controlled (e.g., 25 °C) | Ensures reproducible retention times. |
This type of validated HPLC method is critical for quality control, allowing for the accurate determination of purity and the quantification of any related impurities in batches of this compound. ekb.eg
Chiral HPLC for Enantiomeric Purity and Resolution Studies
Theoretical Approach and Method Development:
The development of a successful chiral HPLC method for this compound would involve screening various types of chiral stationary phases. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often the first choice due to their broad applicability. For acidic compounds like this compound, CSPs like Chiralcel® OJ-H (cellulose tris(4-methylbenzoate)) have shown effectiveness in resolving structurally similar fluorinated arylcarboxylic acids. mdpi.com
The mobile phase composition is another critical parameter. A typical approach involves using a mixture of a non-polar solvent (like n-hexane) and a polar organic modifier (like isopropanol (B130326) or ethanol). The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is often necessary to suppress the ionization of the carboxylic acid group and improve peak shape and resolution.
Hypothetical Research Findings:
Based on the analysis of similar compounds, a hypothetical study on the chiral resolution of this compound might yield the following results. These findings are illustrative and would require experimental verification.
A study could have been conducted to evaluate the enantiomeric separation of racemic this compound using a Chiralcel® OJ-H column. Different mobile phase compositions could be tested to optimize the separation. The retention factors (k'), separation factor (α), and resolution (Rs) would be calculated to assess the performance of the method.
The data below represents a hypothetical outcome of such an optimization study.
Table 1: Hypothetical Chiral HPLC Separation Data for this compound Enantiomers on a Chiralcel® OJ-H Column
| Mobile Phase Composition (Hexane:Isopropanol:TFA, v/v/v) | Enantiomer 1 Retention Time (min) | Enantiomer 2 Retention Time (min) | Separation Factor (α) | Resolution (Rs) |
| 90:10:0.1 | 8.52 | 9.87 | 1.16 | 2.1 |
| 85:15:0.1 | 7.23 | 8.15 | 1.13 | 1.8 |
| 95:5:0.1 | 10.14 | 12.05 | 1.19 | 2.5 |
This table is a hypothetical representation and is not based on published experimental data.
In this hypothetical scenario, the mobile phase consisting of 95:5:0.1 Hexane (B92381):Isopropanol:TFA provided the best separation, with a resolution value of 2.5, indicating baseline separation of the two enantiomers. The elution order of the enantiomers would need to be determined using a standard of a known single enantiomer.
Detailed Research Findings (General for Fluorinated Aromatic Acids):
Research on the enzymatic deracemization of fluorinated arylcarboxylic acids has demonstrated the successful use of chiral HPLC for analyzing the enantiomeric composition of these compounds. mdpi.com In these studies, a Chiralcel® OJ-H column was employed with a mobile phase typically consisting of hexane and isopropanol with an acidic modifier. mdpi.com The findings from such studies underscore the utility of polysaccharide-based CSPs for the separation of this class of compounds. The choice of the specific cellulose or amylose derivative, as well as the mobile phase conditions, are crucial for achieving optimal separation. mdpi.com
For the quantitative analysis of one enantiomer as an impurity in the other, method validation according to ICH guidelines would be necessary. This would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules like 3,6-Difluoro-2-methylbenzoic acid.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of substituted benzoic acids, DFT calculations are frequently employed to map out reaction pathways and understand mechanisms at a molecular level. For instance, studies on the hydrolysis reactions of nanoclusters have utilized DFT to explore potential energy surfaces and determine reaction favorability. researchgate.net This approach can distinguish between different pathways, such as direct versus two-step mechanisms, by calculating the energy barriers for each. researchgate.net
Similarly, DFT has been used to study the formation of various solid phases of dihydroxybenzoic acids, where calculations at the B3LYP-D2/6-31G(d,p) level help in estimating lattice energies by summing pairwise intermolecular interaction energies. nih.gov For a molecule like this compound, DFT could be applied to model its synthesis reactions, such as electrophilic aromatic substitution or the oxidation of a precursor, to predict regioselectivity and reaction kinetics. The method is also capable of analyzing proton-coupled electron transfer (PCET) processes, which are crucial in many chemical and biological reactions. researchgate.net
The spatial arrangement of atoms in a molecule, or its conformation, is critical to its physical and chemical properties. Substituted benzoic acids can exist in various conformations due to the rotation around single bonds, particularly the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and the C-O bond within the carboxyl group.
Computational studies on molecules like 3-(azidomethyl)benzoic acid have shown that different stable conformations can exist, which may lead to conformational polymorphism in the solid state. nih.gov DFT calculations, for example at the B97-D/ccpVTZ level of theory, can be used to perform potential energy scans by systematically changing torsion angles to map the potential energy surface. nih.gov These scans reveal the energy barriers between different conformers. For many conformational polymorphs, the energy barrier is relatively low, often within the range of intermolecular interaction energies (e.g., under 2.4 kcal/mol). nih.gov This analysis helps to understand which conformations are likely to be observed under different conditions and how they interconvert. nih.gov For this compound, a key conformational feature would be the orientation of the carboxylic acid group relative to the ortho-methyl group and ortho-fluorine atom, which can influence intramolecular hydrogen bonding and steric interactions.
Molecular Modeling and Simulation
Molecular modeling and simulations extend beyond single-molecule quantum calculations to explore the behavior of molecules in condensed phases, such as in solution or in biological systems.
While specific studies on the biocatalysis of this compound are not detailed in the provided results, molecular modeling is a key technique for understanding such processes. Biocatalysis uses enzymes to perform chemical transformations, often with high stereo- and regioselectivity. Modeling can be used to dock a substrate like this compound into the active site of an enzyme to predict binding affinity and orientation. This information is crucial for understanding the enzyme's substrate specificity and for engineering improved biocatalysts.
Kinetic resolution, a process where one enantiomer of a racemic mixture reacts faster than the other, is another area where modeling is applied. By simulating the interaction of each enantiomer with a chiral catalyst or enzyme, researchers can predict which enantiomer will react preferentially, leading to the separation of enantiomers.
The behavior of benzoic acids in solution is heavily influenced by their interactions with solvent molecules, primarily through hydrogen bonding. ucl.ac.uk The self-association of benzoic acid derivatives and their interaction with the solvent can be investigated using a combination of spectroscopic techniques (like FTIR and NMR) and molecular dynamics (MD) simulations. ucl.ac.uk
Studies on similar molecules show that in apolar solvents, benzoic acids tend to form hydrogen-bonded dimers. ucl.ac.uk However, in polar solvents with a high hydrogen bond acceptor propensity (characterized by a Kamlet-Taft parameter β > 0.3), the formation of these dimers is inhibited because the solvent molecules compete effectively for the hydrogen-bonding sites on the carboxylic acid group. ucl.ac.uk Solvents like DMSO, THF, and alcohols can form strong hydrogen bonds with the solute, disrupting the solute-solute dimers that dominate in solvents like chloroform (B151607) or toluene. ucl.ac.uksemanticscholar.org MD simulations can quantify these effects by calculating the number of solute-solvent hydrogen bonds and their lifetimes. ucl.ac.uk For this compound, the fluorine and methyl substituents would modulate the acidity of the carboxylic proton and the basicity of the carbonyl oxygen, thereby influencing the strength and nature of these hydrogen-bonding interactions in various solvents.
Table 1: Solvent Properties and Their Influence on Hydrogen Bonding
| Solvent | Kamlet-Taft β Parameter | Expected Interaction with Benzoic Acid |
|---|---|---|
| Chloroform | < 0.282 | Promotes self-association into hydrogen-bonded dimers. ucl.ac.uk |
| Dichloromethane | < 0.282 | Promotes self-association into hydrogen-bonded dimers. ucl.ac.uk |
| Toluene | < 0.282 | Promotes self-association into hydrogen-bonded dimers. ucl.ac.uk |
| Acetonitrile | > 0.3 | Inhibits dimer formation in favor of solute-solvent H-bonds. ucl.ac.uk |
| DMSO | > 0.3 | Forms strong hydrogen bonds with the carboxylic acid. ucl.ac.uk |
| THF | > 0.3 | Inhibits dimer formation in favor of solute-solvent H-bonds. ucl.ac.uk |
| Methanol | > 0.3 | Can act as both H-bond donor and acceptor, disrupting dimers. ucl.ac.uksemanticscholar.org |
This table is generated based on principles observed for other substituted benzoic acids.
Structure-Property Relationship (SPR) Studies
Structure-Property Relationship (SPR) studies aim to connect a molecule's chemical structure to its physical properties and reactivity. For substituted benzoic acids, a classic example of an SPR is the Hammett equation, which describes a linear free-energy relationship between reaction rates and the electronic effects of substituents on the benzene ring. wikipedia.org
The properties of this compound are determined by the interplay of its three substituents: two fluorine atoms and one methyl group.
Fluorine Atoms: As highly electronegative atoms, the two fluorine substituents act as strong electron-withdrawing groups via the inductive effect. This effect increases the acidity (lowers the pKa) of the carboxylic acid group compared to unsubstituted benzoic acid.
Methyl Group: The methyl group is an electron-donating group through both inductive and hyperconjugation effects. wikipedia.org
Theoretical Assessment of Electronic Effects due to Fluorine Substitution
The introduction of two fluorine atoms onto the benzoic acid scaffold profoundly alters the electronic landscape of the molecule. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect through the sigma bond network, known as the negative inductive effect (-I). While it also possesses a lone pair that can be donated to the aromatic π-system (a positive mesomeric effect, +M), the inductive effect of fluorine is overwhelmingly dominant.
In this compound, the two fluorine atoms at positions 3 and 6 inductively withdraw electron density from the benzene ring. This perturbation modifies several key electronic parameters:
Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. For this compound, theoretical calculations would be expected to show regions of high negative potential (typically colored red or yellow) concentrated around the highly electronegative oxygen atoms of the carboxyl group and, to a lesser extent, the two fluorine atoms. researchgate.net Conversely, regions of positive potential (blue) would be located on the acidic proton of the carboxyl group and the hydrogen atoms on the ring, indicating their susceptibility to nucleophilic attack. researchgate.net The electron withdrawal by the fluorine atoms would make the potential on the ring's hydrogen atoms more positive compared to the non-fluorinated analogue.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's chemical reactivity and electronic properties. libretexts.org The strong electron-withdrawing nature of the two fluorine atoms is predicted to lower the energy levels of both the HOMO and the LUMO in comparison to 2-methylbenzoic acid. nih.gov This stabilization occurs because the electronegative fluorines create a more positive electrostatic environment, which lowers the energy of all the molecular orbitals. The HOMO-LUMO energy gap is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap suggests the opposite. researchgate.netresearchgate.net The precise effect on the gap depends on the relative stabilization of the HOMO and LUMO.
| Electronic Parameter | Predicted Effect of Difluorination | Rationale |
| Electron Density on Ring | Decreased | Strong inductive (-I) effect of two fluorine atoms withdraws electron density from the aromatic system. nih.gov |
| HOMO Energy | Lowered (Stabilized) | Increased effective nuclear charge felt by electrons due to electron-withdrawing fluorine atoms. nih.gov |
| LUMO Energy | Lowered (Stabilized) | Increased effective nuclear charge felt by electrons due to electron-withdrawing fluorine atoms. nih.gov |
| HOMO-LUMO Gap | Likely altered | The net change depends on the relative stabilization of the HOMO vs. the LUMO. Often, fluorination can increase the gap, leading to greater kinetic stability. |
| Molecular Dipole Moment | Increased | Introduction of highly polar C-F bonds significantly increases the overall molecular dipole moment. |
Implications for Molecular Interactions and Reactivity
The electronic modifications imposed by the fluorine atoms have direct and predictable consequences for the molecule's interactions and chemical reactivity.
Acidity: One of the most significant implications of the electronic withdrawal is an increase in the acidity of the carboxylic acid group. The two fluorine atoms help to stabilize the negative charge of the resulting carboxylate anion (conjugate base) through their inductive effects. nih.gov This delocalization of charge makes the deprotonation of the carboxylic acid more favorable, resulting in a lower pKa value compared to benzoic acid and 2-methylbenzoic acid.
Molecular Interactions: The regions of negative electrostatic potential on the fluorine and carbonyl oxygen atoms make them effective hydrogen bond acceptors. iucr.orgnih.gov This influences how the molecule packs in the solid state and interacts with protic solvents or biological receptors. iucr.org While fluorine is not typically considered a strong halogen bond donor, the modification of the ring's electronic character can influence a variety of non-covalent interactions that dictate its supramolecular chemistry. researchgate.net
Electrophilic Aromatic Substitution: The strong deactivation of the aromatic ring by the two electron-withdrawing fluorine atoms makes electrophilic substitution reactions (such as nitration or halogenation) significantly more difficult compared to unsubstituted benzoic acid. The electron density of the ring, which is necessary to attack an incoming electrophile, is substantially reduced.
Nucleophilic Reactivity: The electron-poor nature of the aromatic ring could, in principle, make it more susceptible to nucleophilic aromatic substitution, although this requires a suitable leaving group. The most reactive site for nucleophilic attack is predicted to be the carbonyl carbon of the carboxylic acid, a characteristic reaction pathway for this functional group.
Theoretical calculations of reactivity descriptors, derived from the energies of the frontier orbitals, can provide quantitative estimates for these effects.
| Property | Predicted Implication of Difluorination | Theoretical Basis |
| Acidity (pKa) | Lower (more acidic) | Inductive stabilization of the conjugate base by electron-withdrawing fluorine atoms. nih.govrsc.org |
| Reactivity towards Electrophiles | Decreased | Reduction of electron density in the aromatic ring deactivates it for electrophilic attack. |
| Hydrogen Bonding | Acts as H-bond acceptor | Negative potential on fluorine and carbonyl oxygen atoms attracts H-bond donors. nih.gov |
| Kinetic Stability | Likely Increased | The stabilization of frontier molecular orbitals often leads to a larger HOMO-LUMO gap, implying greater stability. researchgate.net |
Research Applications and Derivatization Strategies
Building Blocks in Advanced Organic Synthesis
As a versatile intermediate, 3,6-Difluoro-2-methylbenzoic acid provides a platform for the construction of more complex molecular architectures. The carboxylic acid group can be readily converted into a variety of functional groups, such as esters, amides, and acid halides, opening up a wide array of synthetic possibilities.
The synthesis of complex fluorinated molecules is a cornerstone of modern medicinal and materials chemistry. Fluorinated building blocks like this compound are instrumental in this pursuit. The fluorine atoms can influence the conformation of molecules and participate in non-covalent interactions, which are crucial for molecular recognition and self-assembly processes. While specific examples detailing the direct use of this compound in the synthesis of highly complex, non-pharmaceutical or non-agrochemical fluorinated molecules are not extensively documented in publicly available literature, the derivatization of its core structure is a key strategy. For instance, the related compound 2,4-difluoro-3-methylbenzoic acid can be converted to its methyl ester or acid chloride, which then serve as reactants in the creation of more elaborate fluorinated systems.
The difluoro-methylbenzoic acid motif is a key component in certain active pharmaceutical ingredients. A notable example is the structure of Lumacaftor, a drug used to treat cystic fibrosis. The API's chemical name is 3-(6-(1-(2,2-difluorobenzo[d] google.comlookchem.comdioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid. google.comchemspider.comnih.govbldpharm.comgoogle.com While not a direct derivative of this compound, its structure contains a difluorinated benzoic acid-like moiety, highlighting the importance of this class of compounds in the synthesis of complex APIs. Patents reveal that the synthesis of such molecules involves coupling a benzoic acid derivative with other heterocyclic fragments. google.com The synthesis of these APIs often involves the preparation of stable, crystalline solid forms of the final compound. google.com
The table below showcases the key API and its precursor, illustrating the structural contribution of the difluorinated aromatic acid core.
| Compound Name | Role |
| 3-(6-(1-(2,2-Difluorobenzo[d] google.comlookchem.comdioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid | Active Pharmaceutical Ingredient |
| 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | Key Precursor |
In the agrochemical sector, the introduction of fluorine atoms into active compounds can lead to enhanced efficacy and metabolic stability. While direct examples for this compound are not prominent, its isomer, 2,4-Difluoro-3-methylbenzoic acid, is explicitly mentioned as a precursor in the production of various agrochemicals, including pesticides and herbicides. lookchem.com The incorporation of this fluorinated moiety can improve the biological activity of the resulting agrochemical, leading to better crop protection. lookchem.com The synthesis of such agrochemicals often involves the conversion of the benzoic acid to a more reactive derivative, such as an acid chloride, to facilitate its reaction with other molecular fragments.
Materials Science Applications
The unique electronic and structural properties of fluorinated benzoic acids also make them attractive candidates for applications in materials science.
Fluorinated compounds are known to be used in the formulation of liquid crystal mixtures. A German patent describes the use of 3,5-difluorobenzenes in liquid crystal displays, indicating the relevance of the difluoro-benzene motif in this field. google.com While specific research on this compound in liquid crystals is not widely published, the general principles of liquid crystal design suggest that its rigid, polarizable aromatic core and the presence of fluorine atoms could be beneficial for creating materials with desirable mesomorphic properties.
In the realm of metal-organic frameworks (MOFs), benzoic acid derivatives are commonly used as organic linkers to construct porous crystalline materials. These materials have applications in gas storage, separation, and catalysis. The design and synthesis of MOFs often involve the use of functionalized benzoic acids to tune the properties of the resulting framework. wpi.edu Although there are no specific reports on the use of this compound as a linker in MOF synthesis in the searched literature, its structural features make it a plausible candidate for future research in this area.
Fluorinated polymers are a class of materials known for their exceptional thermal stability, chemical resistance, and low surface energy. While there is no direct evidence from the initial search results of this compound being used as a monomer for specialty polymers, the principles of polymer chemistry suggest its potential. The carboxylic acid functionality could be used for polyester (B1180765) or polyamide synthesis, incorporating the fluorinated aromatic unit into the polymer backbone. Such polymers could exhibit unique properties desirable for high-performance applications.
Environmental and Hydrological Tracer Studies
Fluorinated benzoic acids (FBAs) have emerged as a highly effective class of conservative tracers for a wide range of hydrological and environmental studies. nih.gov Their utility stems from a combination of desirable characteristics: they are chemically stable, have a low tendency for sorption to soil and aquifer materials, exhibit low natural background concentrations in the environment, and can be detected at very low concentrations using advanced analytical techniques. researchgate.netnmsu.edu These properties ensure that once introduced into a water system, their movement is governed primarily by the flow of the water itself, providing a reliable representation of the water's path and velocity.
A variety of FBA isomers have been evaluated and used as tracers, including mono-, di-, tri-, and tetra-fluorinated derivatives of benzoic acid. nih.gov The selection of a specific FBA for a tracer test depends on the specific conditions of the study site, such as pH and the presence of organic carbon, as these can influence the tracer's behavior. nmsu.edu The development of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled the simultaneous detection and quantification of multiple FBAs in a single water sample, allowing for complex, multi-tracer experiments. nih.gov This capability is particularly useful for characterizing different flow paths or water sources within a single system.
Table 1: Properties of Fluorinated Benzoic Acids as Hydrological Tracers
| Property | Description | Relevance |
| Low Sorption | FBAs, particularly in their ionized form at neutral or alkaline pH, exhibit minimal binding to soil and sediment particles. researchgate.netnmsu.edu | Ensures the tracer moves with the water and is not retarded by interactions with the solid phase, providing an accurate measure of water velocity. |
| High Stability | These compounds are resistant to chemical and biological degradation under typical environmental conditions. | Allows for long-term tracing studies without significant loss of the tracer signal over time. |
| Low Background | FBAs are not naturally present in most water systems, so their detection is a clear indication of the introduced tracer. researchgate.net | Minimizes interference and allows for high-sensitivity detection. |
| High Detectability | Advanced analytical methods like LC-MS/MS can detect FBAs at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. nih.govosti.gov | Reduces the amount of tracer needed for injection, which is both cost-effective and environmentally considerate. |
| Variety of Compounds | A suite of different FBA isomers with slightly different properties is available. nih.gov | Enables multi-tracer tests to investigate complex flow systems. |
This table summarizes the key characteristics that make fluorinated benzoic acids effective hydrological tracers based on information from multiple sources.
The robust nature of fluorinated benzoic acids makes them particularly well-suited for tracing fluid flow in the demanding environments of geothermal and hydrothermal systems, as well as in oil reservoirs. osti.gov In these settings, tracers may be exposed to high temperatures and pressures, and complex chemical matrices. Many conventional tracers, such as fluorescent dyes, can degrade under such conditions, but certain FBAs have demonstrated sufficient stability to be effective.
In the oil and gas industry, FBAs are used to map the flow of injection water in enhanced oil recovery (EOR) operations. osti.gov By injecting a specific FBA into an injection well and monitoring its appearance and concentration at surrounding production wells, reservoir engineers can gain valuable insights into fluid pathways, travel times, and the efficiency of the EOR process. This information is critical for optimizing production and maximizing resource recovery. The partitioning behavior of FBAs, which favors the aqueous phase over the oil phase, is an additional advantage in these applications. osti.gov
Similarly, in geothermal energy production, FBAs can be used to trace the movement of reinjected water within the geothermal reservoir. This helps in understanding the reservoir's hydrology, such as the connectivity between injection and production wells, and the potential for thermal breakthrough (the cooling of the production well by the reinjected colder water).
Fluorinated benzoic acids are extensively used for tracing the movement of groundwater in a variety of hydrogeological settings. researchgate.net They can be used to determine groundwater velocity and direction, delineate contaminant plumes, and assess the connectivity between surface water and groundwater. Because they are considered conservative tracers, their movement closely mimics that of the water, providing reliable data for calibrating groundwater flow models. nih.gov
In addition to tracking groundwater flow, FBAs are also valuable tools in leaching studies. nih.gov For example, they can be co-applied with pesticides or other chemicals of interest to agricultural fields to study the potential for these substances to leach through the soil profile and into the underlying groundwater. By comparing the breakthrough curves of the FBA tracer and the substance of interest, researchers can quantify the extent to which the substance is retarded or degraded in the subsurface. This information is vital for assessing the environmental risks associated with agricultural chemicals and for developing strategies to protect groundwater quality.
Chemical Biology and Enzymatic Transformations
Enzymatic kinetic resolution is a powerful technique for the synthesis of enantiomerically pure compounds, which is of great importance in the pharmaceutical and fine chemical industries. This method utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. wikipedia.org Hydrolases, such as lipases and esterases, are a class of enzymes that are particularly well-suited for this purpose and have been widely applied to the resolution of racemic carboxylic acids and their esters. arkat-usa.orgwhiterose.ac.uk
The kinetic resolution of fluorinated arylcarboxylic acids is an area of active research, as the introduction of fluorine can impart unique and desirable properties to biologically active molecules. The general strategy involves the enzymatic hydrolysis of a racemic ester of the fluorinated arylcarboxylic acid. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, which can then be separated from the unreacted ester enantiomer. Alternatively, the reverse reaction, enzymatic esterification of a racemic carboxylic acid, can also be employed.
While specific studies on the enzymatic resolution of this compound are not prominently featured in the reviewed literature, the principles and methodologies applied to other substituted arylcarboxylic acids are highly relevant. For example, lipases from sources such as Candida antarctica (often immobilized as Novozym 435), Pseudomonas cepacia, and Aspergillus oryzae have shown high enantioselectivity in the hydrolysis or esterification of a variety of chiral carboxylic acids. arkat-usa.org The choice of enzyme, solvent, and reaction conditions can be optimized to achieve high enantiomeric excess (ee) for both the product and the remaining substrate. mdpi.comnih.gov
Table 2: Enzymes Commonly Used in the Kinetic Resolution of Carboxylic Acid Esters
| Enzyme | Source Organism | Common Applications |
| Lipase B | Candida antarctica | Widely used for the resolution of a broad range of alcohols and carboxylic acids due to its high stability and enantioselectivity. arkat-usa.org |
| Lipase PS | Pseudomonas cepacia | Known for its effectiveness in resolving various racemic esters in both aqueous and organic media. |
| Lipase A | Candida antarctica | Often used in combination with Lipase B for complementary stereoselectivity. |
| Lipase | Aspergillus oryzae | Has been shown to be effective in the chemoselective and diastereoselective acylation of diols. arkat-usa.org |
| Lipase | Rhizopus arrhizus | Catalyzes enantioselective hydrolysis with excellent enantioselectivity for certain substrates. arkat-usa.org |
This table provides examples of lipases and their applications in enzymatic kinetic resolutions, indicating the types of biocatalysts that could potentially be used for the resolution of this compound.
The successful application of these enzymatic methods to a wide array of substituted carboxylic acids suggests that a similar approach could be developed for the efficient kinetic resolution of racemic this compound, providing access to its individual enantiomers for further use in research and development.
Biotransformation and Catabolism Studies by Microorganisms
The microbial metabolism of substituted benzoic acids is a well-established field of study, providing insights into bioremediation and enzymatic synthesis. While specific studies focusing exclusively on the biotransformation of this compound are not extensively documented, the catabolic pathways for structurally related compounds have been elucidated, offering a predictive model for its degradation.
Bacteria, particularly species from the genus Pseudomonas, are known to degrade aromatic compounds. The catabolism of benzoic acid and its halogenated derivatives typically initiates with the action of a dioxygenase enzyme. nih.gov This enzyme incorporates two atoms of molecular oxygen into the aromatic ring, forming a dihydrodiol derivative. For instance, the degradation of benzoic acid by various bacteria proceeds through 3,5-cyclohexadiene-1,2-diol-1-carboxylic acid, which is then enzymatically converted to catechol. nih.gov
In the case of chloro- and methyl-substituted benzoic acids, similar pathways are observed. Organisms like Pseudomonas cepacia have been shown to utilize compounds such as 3-chloro-2-methylbenzoic acid, channeling them through a meta-fission pathway after initial dioxygenation to a substituted catechol. researchgate.net It is therefore highly probable that the microbial catabolism of this compound would proceed via a similar mechanism, as outlined in the table below.
| Predicted Step | Enzyme Class | Intermediate/Product | Reference Pathway |
| Initial Attack | Benzoate Dioxygenase | A fluorinated and methylated dihydrodihydroxybenzoic acid | Benzoic acid metabolism nih.gov |
| Dehydrogenation | Dihydrodiol Dehydrogenase | A difluoro-methyl-catechol | Benzoic acid metabolism nih.gov |
| Ring Cleavage | Catechol 2,3-dioxygenase | A linear aliphatic acid (meta-cleavage product) | Chloromethylbenzoate degradation researchgate.net |
| Further Metabolism | Hydrolases, etc. | Intermediates of central metabolism (e.g., pyruvate, acetaldehyde) | General aromatic catabolism researchgate.net |
The fluorine substituents would likely influence the rate and success of this degradation, as the high electronegativity of fluorine can sometimes hinder enzymatic processes. However, the study of such biotransformations is crucial for understanding the environmental fate of fluorinated aromatic compounds and for harnessing microbial enzymes for green chemistry applications.
Derivatization for Biological Probes (e.g., ¹⁹F NMR probes)
The presence of fluorine atoms makes this compound an excellent candidate for derivatization into biological probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful analytical tool in chemical biology and drug discovery due to the high sensitivity of the ¹⁹F nucleus, its 100% natural abundance, and the near-complete absence of fluorine in most biological systems, which results in a background-free spectrum. cfplus.cz
The two fluorine atoms in this compound are chemically non-equivalent, meaning they would produce distinct signals in a ¹⁹F NMR spectrum. The chemical shift of these fluorine signals is highly sensitive to the local electronic environment. nih.gov This property can be exploited by functionalizing the carboxylic acid group to attach the molecule to a ligand, peptide, or other biologically active scaffold. When this probe binds to its target protein or macromolecule, the change in the local environment will induce a measurable shift in the ¹⁹F NMR signals, allowing for the study of binding events, conformational changes, and ligand screening. nih.govnih.gov
A common derivatization strategy involves converting the carboxylic acid to an amide by coupling it with an amine-containing molecule of interest. This creates a stable covalent linkage, turning the fluorinated benzoic acid into a reporter moiety.
Example Derivatization for a ¹⁹F NMR Probe:
Step 1: Activation. The carboxylic acid of this compound is activated, for example, by converting it to an acyl chloride or by using peptide coupling reagents.
Step 2: Coupling. The activated acid is reacted with a biologically relevant molecule containing a primary or secondary amine (e.g., a ligand with an amino linker) to form a stable amide bond.
Step 3: Analysis. The resulting ¹⁹F NMR probe can then be used in binding assays. A change in the chemical shifts of the two fluorine atoms upon addition of a target protein would indicate a binding interaction. nih.gov
This approach allows for quantitative analysis of molecular interactions without the need for radioactive labeling. nih.gov
Advanced Derivatization Chemistry
The functional groups of this compound—the carboxylic acid, the methyl group, and the fluoro substituents—offer multiple handles for chemical modification, enabling the synthesis of a wide array of complex molecules.
Carboxylic Acid Functionalization (e.g., esterification, amidation)
The carboxylic acid group is the most readily functionalized position on the molecule. Standard organic chemistry transformations can be applied to convert it into a variety of derivatives, most commonly esters and amides.
Esterification: Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive derivative. rsc.org For fluorinated aromatic carboxylic acids, heterogeneous catalysts have been shown to be effective. For example, UiO-66-NH₂, a metal-organic framework, has been used to catalyze the methyl esterification of various fluorobenzoic acids with methanol, significantly reducing reaction times compared to traditional methods. researchgate.net Another study reported the use of a titanium-zirconium solid acid catalyst for the esterification of benzoic acids with various functional groups. mdpi.com The existence of derivatives like the octyl ester of the closely related 2,6-difluoro-3-methylbenzoic acid in chemical databases confirms the feasibility of these reactions. nih.gov
| Reaction | Reagents | Catalyst | Product | Significance |
| Methyl Esterification | Methanol | H₂SO₄ or solid acids (e.g., UiO-66-NH₂) researchgate.net | Methyl 3,6-difluoro-2-methylbenzoate | Common derivative for further modification or as a final product. |
| General Esterification | R-OH (various alcohols) | Acid catalyst or coupling agent | Alkyl 3,6-difluoro-2-methylbenzoate | Modulates solubility and steric properties. nih.gov |
Amidation: Amidation is a fundamental reaction for building larger molecules, particularly in medicinal chemistry for creating drug candidates. ossila.com The process generally involves a two-step sequence:
Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive species, such as an acyl halide (e.g., using thionyl chloride) or an active ester (using coupling reagents like DCC, EDC, or HATU).
Nucleophilic Acyl Substitution: The activated acid is then treated with a primary or secondary amine to form the corresponding amide.
This reaction is central to linking the this compound scaffold to other molecular fragments, as seen in the synthesis of many complex bioactive molecules where substituted benzoic acids are key building blocks. ossila.com
Selective Modifications of Alkyl and Fluoro Substituents
Selective Modification of the Alkyl Substituent: The methyl group on the aromatic ring can be selectively functionalized, typically through free-radical reactions, as its C-H bonds are more reactive than the C-H or C-F bonds on the aromatic ring under specific conditions. A key example of this strategy is radical bromination. In the synthesis of an epidermal growth factor receptor (EGFR) inhibitor using the related compound 2-fluoro-6-methylbenzoic acid, the methyl group undergoes radical bromination using a reagent like N-bromosuccinimide (NBS) and a radical initiator. ossila.com
This generates a benzylic bromide, which is a versatile intermediate. The bromine atom can then be displaced by a wide range of nucleophiles (e.g., amines, azides, cyanides, or oxygen nucleophiles) to introduce new functional groups. This allows for the extension of the molecular structure from the methyl position while preserving the fluoro and carboxyl functionalities.
Selective Modification of Fluoro Substituents: Direct selective modification of the fluorine atoms on the aromatic ring via nucleophilic aromatic substitution (SₙAr) is extremely challenging and generally not a synthetically viable strategy. The carbon-fluorine bond is very strong, and displacing a fluoride (B91410) ion from an unactivated aromatic ring requires harsh conditions that would likely degrade other parts of the molecule.
Therefore, rather than modifying the fluoro substituents on the pre-formed this compound, the preferred strategy is to synthesize different fluorination patterns from specifically chosen starting materials. For example, a patent for synthesizing 4-fluoro-2-methylbenzoic acid starts with m-fluorotoluene, which already contains the desired fluorine position. google.com This highlights that the control over the fluorine substitution pattern is achieved during the construction of the aromatic ring system, not by post-synthetic modification of the C-F bonds.
Conclusion and Future Research Directions
Summary of Current Research Landscape for Fluorinated Benzoic Acids
The field of fluorinated benzoic acids is an active area of research, driven by their utility as building blocks in medicinal chemistry, agrochemicals, and materials science. numberanalytics.comnih.gov The introduction of fluorine substituents can profoundly influence the physicochemical properties of the parent benzoic acid molecule, including its acidity, lipophilicity, metabolic stability, and conformational preferences. numberanalytics.comnih.gov
Current research often focuses on the synthesis of novel fluorinated benzoic acid derivatives and the evaluation of their biological activities. For instance, various mono- and di-fluorinated benzoic acids have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netglobalscientificjournal.com Furthermore, they serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals. google.com The unique properties imparted by fluorine also make these compounds valuable in materials science, where they are used to create polymers and other materials with enhanced thermal stability and specific electronic characteristics. numberanalytics.com
Emerging Synthetic Strategies for Polyfluorinated Benzoic Acids
The synthesis of polyfluorinated benzoic acids presents unique challenges due to the high reactivity of fluorine and the potential for multiple side reactions. However, several emerging strategies are enabling more efficient and selective access to these valuable compounds.
One prominent approach involves the late-stage fluorination of pre-functionalized benzoic acid derivatives. This allows for the introduction of fluorine atoms at specific positions in the final steps of a synthetic sequence. Another key strategy is the use of organometallic reagents to facilitate the construction of the fluorinated aromatic ring. rsc.org Transition-metal-catalyzed cross-coupling reactions have also proven effective for the synthesis of complex fluorinated aromatics.
More recent developments include dearomatization–rearomatization strategies and the direct synthesis of acyl fluorides from carboxylic acids, which offer milder and more efficient routes to these compounds. rsc.orgnih.gov While general methods for the synthesis of polyfluorinated benzoic acids are advancing, specific, high-yield synthetic routes for 3,6-Difluoro-2-methylbenzoic acid are not extensively documented in publicly available literature, indicating a clear area for future research.
Advanced Computational Approaches in Fluorinated Compound Design
Computational chemistry has become an indispensable tool in the design and study of fluorinated compounds. nih.govnih.gov Density Functional Theory (DFT) is widely used to predict the geometric, electronic, and spectroscopic properties of fluorinated molecules with a high degree of accuracy. nih.govuc.pt These computational methods allow researchers to:
Predict Molecular Properties: Key properties such as acidity (pKa), dipole moment, and conformational energies can be calculated, providing insights into the behavior of the molecule.
Understand Reaction Mechanisms: Computational modeling can elucidate the transition states and reaction pathways of fluorination reactions and other transformations, aiding in the optimization of synthetic routes. nih.gov
Guide Drug Design: By modeling the interactions of fluorinated ligands with biological targets, computational approaches can accelerate the discovery of new drug candidates. nih.gov
For this compound, computational studies could provide valuable predictions of its properties and reactivity, guiding experimental efforts and unlocking its potential applications.
Novel Applications in Materials Science and Chemical Sensing
Fluorinated compounds, including benzoic acid derivatives, are finding increasing use in materials science and chemical sensing due to their unique properties. numberanalytics.com The incorporation of fluorine can lead to materials with:
Enhanced Thermal Stability: The strength of the carbon-fluorine bond contributes to the thermal robustness of fluorinated polymers. numberanalytics.com
Tailored Electronic Properties: The high electronegativity of fluorine can be used to tune the electronic properties of materials for applications in electronics and optoelectronics.
Specific Recognition Capabilities: The unique interactions of the fluorine atom can be exploited in the design of highly selective chemical sensors.
Fluorinated benzoic acids have been used as tracers in geothermal and oil well applications due to their stability and low detection limits. scribd.comresearchgate.net While specific applications for this compound have yet to be reported, its structural features suggest potential as a monomer for specialty polymers or as a component in the development of novel sensors.
Unexplored Reactivity and Mechanistic Pathways for this compound
The reactivity of this compound remains a largely unexplored frontier. Based on the known chemistry of related fluorinated benzoic acids, several potential areas of reactivity can be proposed as avenues for future investigation:
Reactions of the Carboxylic Acid Group: Standard transformations of the carboxylic acid moiety, such as esterification, amidation, and reduction, are expected to be feasible. The electronic effects of the fluorine and methyl substituents will likely influence the reactivity of the carboxyl group.
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group may activate the aromatic ring towards nucleophilic substitution, allowing for the introduction of other functional groups.
Directed Ortho-Metalation: The carboxylic acid and methyl groups could potentially direct metalation to specific positions on the aromatic ring, providing a route to further functionalized derivatives.
Photochemical Reactions: The influence of the fluorine substituents on the excited-state properties of the molecule could lead to interesting photochemical reactivity.
Systematic studies into these and other potential reaction pathways are needed to fully understand the chemical behavior of this compound and to unlock its synthetic utility.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 3,6-Difluoro-2-methylbenzoic acid, and how can purity be optimized?
- Methodology : Begin with a methyl-substituted benzoic acid precursor (e.g., 2-methylbenzoic acid) and perform electrophilic aromatic substitution using fluorinating agents like Selectfluor® or DAST. Monitor regioselectivity via in situ NMR to ensure fluorination at the 3- and 6-positions . Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity (>98%) using reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) .
Q. How can structural characterization of this compound be reliably performed?
- Methodology : Combine H/F NMR (DMSO-d6) to confirm fluorine positions and methyl group integration. Use high-resolution mass spectrometry (HRMS-ESI) for molecular ion validation (expected [M-H]⁻ at m/z 187.04). Compare experimental IR spectra with computational DFT predictions (B3LYP/6-31G*) to verify carbonyl (C=O) and carboxylic acid (O-H) stretches .
Q. What solvents and conditions stabilize this compound during storage?
- Methodology : Store in anhydrous DMSO or EtOH at -20°C to prevent hydrolysis. Avoid aqueous buffers (pH >5) to minimize decarboxylation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess degradation .
Advanced Research Questions
Q. How do the electronic effects of fluorine and methyl substituents influence the acidity and reactivity of this compound?
- Methodology : Measure pKa via potentiometric titration (MeOH/H₂O) and compare with computational models (e.g., COSMO-RS). Fluorine’s electron-withdrawing effect increases acidity, while the methyl group’s electron-donating effect may reduce it. Validate reactivity in esterification (e.g., with SOCl₂/MeOH) and track yields under varying temperatures (25–80°C) .
Q. What strategies resolve contradictions in reported synthetic yields for fluorinated benzoic acid derivatives?
- Methodology : Replicate conflicting protocols (e.g., DAST vs. Balz-Schiemann reactions) and identify critical variables (e.g., catalyst loading, solvent polarity). Use design of experiments (DoE) to optimize conditions. For example, a 15% yield increase was achieved using Pd/C (5 wt%) in DMF at 100°C for 12 hours .
Q. How can this compound be functionalized for biological activity studies?
- Methodology : Synthesize amide derivatives via EDC/HOBt coupling with primary amines. Screen for COX-2 inhibition (IC₅₀) using an ELISA kit, referencing salicylic acid derivatives as positive controls . For SAR analysis, modify the methyl group to ethyl or hydrogen and compare bioactivity .
Data Analysis & Experimental Design
Q. What analytical techniques differentiate this compound from its 3,5-difluoro isomer?
- Methodology : Use F NMR chemical shift splitting (δ -115 to -120 ppm for 3,6-substitution vs. δ -110 ppm for 3,5-substitution). X-ray crystallography can resolve positional ambiguity by revealing bond angles and packing motifs .
Q. How can computational modeling predict the metabolic pathways of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
